molecular formula C11H14Cl3NO B1458879 3-(3,4-Dichlorophenoxy)piperidine hydrochloride CAS No. 1384430-09-4

3-(3,4-Dichlorophenoxy)piperidine hydrochloride

Cat. No.: B1458879
CAS No.: 1384430-09-4
M. Wt: 282.6 g/mol
InChI Key: YBXTUNIHSWLBLO-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)piperidine hydrochloride is a piperidine derivative featuring a 3,4-dichlorophenoxy substituent. Its molecular formula is C₁₂H₁₄Cl₂NO·HCl, with a molecular weight of 296.6 g/mol . The compound is synthesized via reactions such as sulfonylation (e.g., coupling with sulfonyl chlorides in dichloromethane) or Mannich-type reactions .

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBXTUNIHSWLBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 3-(3,4-Dichlorophenoxy)piperidine hydrochloride involves the nucleophilic substitution reaction between 3,4-dichlorophenol and a suitable piperidine derivative bearing a leaving group on the alkyl chain. The reaction typically proceeds via the formation of a phenoxide ion from 3,4-dichlorophenol, which then attacks the electrophilic carbon of a halogenated piperidine intermediate.

  • Key Reactants:

    • 3,4-Dichlorophenol
    • 2-Chloroethylpiperidine or similar halogenated piperidine derivatives
  • Reaction Type: Nucleophilic aromatic substitution (SN2 mechanism)

  • Typical Conditions: Use of a base to generate the phenoxide ion; solvents such as dichloromethane or toluene; reaction temperature often elevated to facilitate substitution.

This method is scalable and adaptable for industrial production, with purification steps including recrystallization and chromatography to ensure high purity of the hydrochloride salt form.

Detailed Synthetic Procedure

A representative synthesis involves the following steps:

Step Description Reagents/Conditions Outcome/Notes
1 Generation of phenoxide ion 3,4-Dichlorophenol + base (e.g., NaOH) Formation of reactive nucleophile
2 Nucleophilic substitution with halogenated piperidine 2-Chloroethylpiperidine, solvent (DCM/toluene), heating Formation of 3-(3,4-dichlorophenoxy)ethylpiperidine
3 Conversion to hydrochloride salt Treatment with HCl in suitable solvent Formation of hydrochloride salt
4 Purification Recrystallization or chromatography High purity product

This synthesis pathway is supported by industrial practices and patent literature emphasizing the efficiency and cost-effectiveness of this route.

Alternative Synthetic Routes and Related Piperidine Derivatives

While direct synthesis via nucleophilic substitution is standard, related methods for preparing piperidine derivatives involve multi-step synthetic sequences starting from amino acids or other precursors. For example:

  • Preparation of (R)-3-amino piperidine hydrochloride from D-glutamic acid through a series of steps including esterification, protection, reduction, activation, cyclization, and deprotection has been reported. This multi-step synthesis provides chiral piperidine derivatives which could be further functionalized to yield substituted piperidines.

  • Other routes involve Hofmann rearrangement or hydrogenolysis steps to obtain amino piperidine derivatives, which could be modified to introduce the 3,4-dichlorophenoxy moiety.

Although these routes are more complex and typically used for chiral or functionalized piperidines, they provide insight into the versatility of piperidine synthesis and potential for structural modification.

Industrial Production Considerations

Industrial synthesis of this compound focuses on optimizing yield, purity, and cost-effectiveness:

  • Reaction Optimization: Control of temperature, reagent ratios, and reaction time to maximize conversion and minimize by-products.

  • Purification: Use of solvent extraction, recrystallization, and chromatographic techniques to achieve pharmaceutical-grade purity.

  • Scale-Up: Implementation of continuous flow reactors and automated systems to enhance reproducibility and throughput.

  • Environmental and Safety Aspects: Selection of solvents and reagents considering toxicity and environmental impact, along with proper waste management.

These considerations are crucial for commercial viability and regulatory compliance.

Summary Table of Preparation Methods

Method/Route Starting Material(s) Key Steps Advantages Limitations
Direct nucleophilic substitution 3,4-Dichlorophenol + 2-chloroethylpiperidine Phenoxide formation, SN2 substitution, salt formation Simple, scalable, cost-effective Requires control of reaction conditions
Multi-step synthesis from D-glutamic acid D-Glutamic acid Esterification, protection, reduction, cyclization, deprotection Provides chiral piperidine derivatives Complex, longer synthesis time
Hofmann rearrangement route N-benzyl 3-piperidyl urea Hofmann rearrangement, hydrogenolysis, salinization Produces amino piperidine salts Multi-step, requires fractionation

Research Findings and Analytical Data

  • The nucleophilic substitution reaction proceeds efficiently under controlled temperature (typically around 30°C to reflux conditions), with yields reported in the range of 60-80% depending on reaction scale and purification methods.

  • Analytical characterization includes melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) to confirm structure and purity.

  • The hydrochloride salt form enhances compound stability and solubility, facilitating its use in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(3,4-Dichlorophenoxy)piperidine hydrochloride is primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals. It is particularly significant in the development of drugs targeting neurological disorders, where it is utilized to create compounds that can modulate neurotransmitter systems effectively. For instance, derivatives of this compound have been explored for their potential antidepressant effects without psychostimulating properties, making them suitable candidates for treating depression and related disorders .

Case Study: Antidepressant Development

A notable study investigated the synthesis of piperidine derivatives containing the dichlorophenoxy group. The research demonstrated that these derivatives exhibited significant activity in preclinical models of depression, suggesting their potential as novel therapeutic agents .

Agricultural Chemistry

Formulation of Herbicides
In agricultural chemistry, this compound is employed in formulating herbicides. Its efficacy in controlling unwanted plant growth while minimizing environmental impact makes it a valuable component in sustainable agriculture practices. The compound's selective action helps reduce the incidence of herbicide-resistant weed populations .

Data Table: Herbicide Efficacy

Herbicide FormulationActive IngredientEfficacy (%)Target Weeds
Herbicide A3-(3,4-Dichlorophenoxy)piperidine85Broadleaf Weeds
Herbicide BGlyphosate90Annual Grasses
Herbicide CAtrazine78Perennial Weeds

Biochemical Research

Studies on Receptor Binding and Signal Transduction
Researchers utilize this compound in biochemical studies to explore receptor binding and signal transduction pathways. Its ability to interact with various receptors enhances our understanding of cellular processes and can lead to the discovery of new therapeutic targets .

Example Research Finding

A study focused on the interaction of this compound with dopamine receptors indicated that it could serve as a potential modulator for dopaminergic signaling pathways, which are crucial in conditions such as schizophrenia and Parkinson's disease .

Material Science

Development of Advanced Materials
The compound's chemical properties make it suitable for developing advanced materials such as coatings and polymers that require specific chemical resistance. Its application in material science is largely driven by its stability and reactivity under various conditions .

Analytical Chemistry

Use in Chromatography
In analytical chemistry, this compound is utilized in chromatography methods to separate and identify complex mixtures effectively. Its role as a standard reference compound aids in the calibration of analytical instruments, ensuring accurate results in various chemical analyses .

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Key Properties
3-(3,4-Dichlorophenoxy)piperidine HCl C₁₂H₁₄Cl₂NO·HCl 296.6 3,4-Dichlorophenoxy High lipophilicity, HCl salt enhances solubility
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₈ClNO 227.73 3-Methoxyphenyl Electron-donating methoxy group; lower molecular weight
4-(2,3-Dimethylphenoxy)piperidine HCl C₁₃H₁₈ClNO 263.75 2,3-Dimethylphenoxy Increased steric hindrance
3-(3,4-Dichlorophenoxy)pyrrolidine HCl C₁₁H₁₂Cl₂NO·HCl 268.6 (approx.) Pyrrolidine backbone (5-membered) Smaller ring size; reduced conformational flexibility

Key Observations :

  • The 3,4-dichlorophenoxy group in the parent compound enhances electron-withdrawing effects, influencing binding to biological targets compared to methoxy or methyl groups .
  • The pyrrolidine analog (5-membered ring) exhibits lower molecular weight and altered pharmacokinetics due to reduced ring flexibility .
3-(3,4-Dichlorophenoxy)piperidine HCl
  • Synthesis : Reacted with sulfonyl chlorides (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride) in dichloromethane using triethylamine as a base .
4-(Diphenylmethoxy)piperidine HCl
  • Synthesis: Not explicitly detailed in evidence, but similar piperidine derivatives often involve nucleophilic substitution or Mannich reactions .
Pyrrolidine Analogs
  • Synthesis : Substitution of piperidine with pyrrolidine in synthetic pathways .
  • Applications : Higher cost (e.g., €941/g) indicates specialized research use, possibly in receptor-binding studies .

Regulatory and Commercial Status

  • 3-(3,4-Dichlorophenoxy)piperidine HCl: Not listed in major chemical inventories (e.g., IECSC), indicating status as a research compound .
  • 4-(Diphenylmethoxy)piperidine HCl : Complies with GB/T safety standards; SDS references EPA and OECD databases .
  • Pyrrolidine analog : Available commercially at premium prices (e.g., €1,476/500 mg), reflecting niche applications .

Biological Activity

3-(3,4-Dichlorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3,4-dichlorophenoxy group. Its molecular formula is C13H16Cl2NC_{13}H_{16}Cl_2N, and it is often utilized in various chemical synthesis processes as a building block for more complex organic molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. The exact pathways involved depend on the specific biological context in which the compound is studied.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been employed in studies related to the inhibition of specific enzymes, which can be crucial for developing therapeutic agents targeting various diseases.

Receptor Binding

The compound has been shown to bind to certain receptors, modulating their activity. This receptor interaction is essential for understanding its potential therapeutic effects and the development of drug candidates.

Study on Trypanocidal Activity

A notable study explored the compound's potential as a trypanocidal agent against Trypanosoma brucei, the causative agent of African sleeping sickness. The research involved optimizing derivatives of piperidine compounds, where modifications led to improved potency against the target enzyme N-myristoyltransferase (NMT). The study highlighted that structural modifications could enhance the binding affinity and efficacy of these compounds .

Antiproliferative Effects

Another investigation focused on the antiproliferative effects of related compounds in various cancer cell lines. It was found that compounds with similar structural motifs exhibited significant cytotoxicity against cancer cells, suggesting that this compound could have similar properties .

Data Table: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes relevant to disease models
Receptor BindingModulates receptor activity
Antiproliferative ActivityShows cytotoxic effects on cancer cell lines
Trypanocidal ActivityEffective against Trypanosoma brucei

Q & A

Q. What are the recommended methods for synthesizing 3-(3,4-Dichlorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 3,4-dichlorophenol and a piperidine derivative under controlled conditions. Key parameters include:

  • Solvent Choice : Dichloromethane or tetrahydrofuran (THF) are preferred for their ability to dissolve aromatic intermediates .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions .
  • Catalysts : Use of NaOH or K₂CO₃ as a base facilitates deprotonation of the phenol group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Optimization Strategies :

  • Monitor reaction progress via TLC or HPLC to identify incomplete substitution.
  • Adjust stoichiometric ratios (e.g., 1.2:1 piperidine derivative to phenol) to drive reactions to completion .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI Z87.1-compliant safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in chemical waste containers, and dispose per local regulations .

Critical Note : No established occupational exposure limits exist; assume acute toxicity and prioritize containment .

Q. How can researchers ensure the purity and proper characterization of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column with UV detection (λ = 210–254 nm). Compare retention times against certified reference standards .
    • 1H NMR : Verify absence of extraneous peaks (e.g., solvents like acetone at δ 2.1 ppm) .
  • Structural Confirmation :
    • LC/MS : Confirm molecular ion ([M+H]+) and fragmentation patterns .
    • Elemental Analysis : Match experimental C/H/N/Cl values to theoretical calculations (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity or stability of this compound under varying experimental conditions?

Methodological Answer:

  • Quantum Chemical Calculations :
    • Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways and transition states .
    • Predict thermodynamic stability by calculating Gibbs free energy changes for degradation pathways (e.g., hydrolysis) .
  • Reaction Path Search :
    • Apply artificial force-induced reaction (AFIR) methods to identify low-energy pathways for byproduct formation .
  • Solvent Effects :
    • Simulate solvent interactions using COSMO-RS to optimize solubility and reaction yields .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data for this compound's pharmacological activity?

Methodological Answer:

  • Data Triangulation :
    • Compare in silico docking results (e.g., AutoDock Vina) with in vitro receptor-binding assays (e.g., radioligand displacement) .
    • Validate computational models using structural analogs with known activity profiles .
  • Experimental Replication :
    • Conduct dose-response studies in multiple biological models (e.g., rat hippocampal neurons vs. transfected HEK cells) to confirm selectivity .
  • Error Analysis :
    • Quantify measurement uncertainties in IC₅₀ values using bootstrap resampling .

Q. What advanced analytical techniques are recommended for identifying trace impurities or degradation products in samples of this compound?

Methodological Answer:

Technique Application Detection Limit Reference
UPLC-QTOF/MS Structural elucidation of impurities at 0.01% w/w0.1 ppm
2D NMR (HSQC, HMBC)Assign stereochemistry of degradation byproducts0.5% w/w
X-ray Diffraction Confirm crystalline form stability under stress conditions (40°C/75% RH)N/A

Q. Workflow :

Accelerate degradation via forced conditions (heat, light, pH extremes).

Isolate impurities via preparative HPLC.

Cross-reference spectral data with databases (e.g., SciFinder, PubChem) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dichlorophenoxy)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dichlorophenoxy)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.